molecular formula C14H11ClN2O4 B2742422 (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 320416-64-6

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No.: B2742422
CAS No.: 320416-64-6
M. Wt: 306.7
InChI Key: ZGTYADFJSARNOK-SXGWCWSVSA-N
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Description

(Z)-{[4-(4-Chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is a Schiff base derivative characterized by a central imine group (C=N) formed via condensation between a nitro-substituted benzaldehyde derivative and methoxyamine. Its structure includes:

  • A 4-(4-chlorophenoxy) group attached to the phenyl ring, contributing steric bulk and electron-withdrawing effects.
  • A (Z)-configuration at the imine bond, influencing molecular geometry and intermolecular interactions .

This compound’s synthesis likely follows standard Schiff base protocols (e.g., aldehyde-amine condensation under anhydrous conditions with molecular sieves, as seen in ). Its stereochemistry may be confirmed via X-ray crystallography using SHELX software .

Properties

IUPAC Name

(Z)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYADFJSARNOK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol. This intermediate is then reacted with benzyl chloride under basic conditions to form 4-(4-chlorophenoxy)-3-nitrobenzyl chloride. The final step involves the condensation of this intermediate with methoxyamine hydrochloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Thiols, amines, basic conditions.

Major Products Formed

    Reduction: 4-(4-aminophenoxy)-3-nitrophenylmethoxyamine.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, configurations, and applications. Key comparisons are summarized below:

Table 1: Comparative Analysis of (Z)-{[4-(4-Chlorophenoxy)-3-Nitrophenyl]methylidene}(methoxy)amine and Analogues

Compound Name & ID Substituents/Modifications Configuration Molecular Weight (g/mol) Key Properties/Applications References
(Z)-Target Compound 4-(4-Cl-phenoxy), 3-NO₂ Z ~348.75 Potential bioactivity; solubility influenced by nitro and chloro groups.
(E)-{[4-(2-Cl-Benzylsulfanyl)-3-NO₂-Phenyl]methylidene}(methoxy)amine 2-Cl-benzylsulfanyl, 3-NO₂ E ~395.25 Enhanced lipophilicity due to sulfanyl group; possible antimicrobial activity.
(Z)-{2-(4-Cl-Phenyl)cyclopropylmethylidene}(4-NO₂-Benzyloxy)amine Cyclopropyl, 4-MeO, 4-NO₂ Z 436.89 Structural rigidity for sensor applications; electrochemical activity.
Pibrentasvir (Antiviral Drug) Complex benzodiazole-pyrrolidine scaffold with methylidene(methoxy)amine Mixed ~1113.1 HCV NS5A inhibitor; imine group critical for target binding.
(E)-(5-Cl-1-Me-3-Ph-Pyrazol-4-yl)methylideneamine Pyrazole core, 5-Cl, 3-Ph E ~289.7 Antiproliferative activity; used in cancer research.

Key Differences and Trends

Sulfur-Containing Analogues: Compounds with sulfanyl groups (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Stereochemical Influence: The (Z)-configuration in the target compound may enforce a planar molecular geometry, facilitating crystallinity and π-stacking interactions. In contrast, (E)-isomers (e.g., ) adopt non-planar conformations, altering solubility and reactivity .

Biological and Industrial Applications: Pharmaceuticals: The methylidene(methoxy)amine motif in pibrentasvir () highlights its role in antiviral drug design. The target compound’s nitro group may confer antiparasitic or antibacterial properties, though specific data are pending. Electrochemical Sensors: Imine derivatives like TMBPA () form self-assembled monolayers (SAMs) for dopamine detection. The target compound’s nitro group could enhance redox activity for sensor applications .

Biological Activity

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine, with the molecular formula C14H11ClN2O4, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group, suggests potential biological activity that merits detailed investigation.

  • IUPAC Name : (Z)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine
  • CAS Number : 320416-64-6
  • Molecular Weight : 304.7 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound's nitrophenyl group is particularly noteworthy as it can undergo reduction to an amino group, potentially enhancing its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against non-small cell lung carcinoma and ovarian cancer by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various assays. It appears to modulate the expression of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This modulation could be due to the inhibition of specific signaling pathways associated with inflammation.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM.
Study 2Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory properties.
Study 3Explored structure-activity relationships and found that modifications to the nitrophenyl group enhanced anticancer activity.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The synthesis pathway includes:

  • Nitration of 4-chlorophenol.
  • Reaction with benzyl chloride under basic conditions.
  • Condensation with methoxyamine hydrochloride.

These methods have been optimized for industrial production, focusing on yield and purity enhancements through controlled reaction conditions.

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